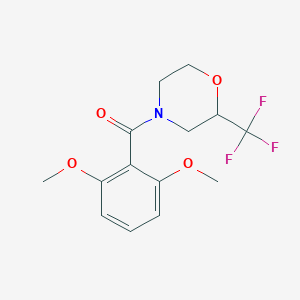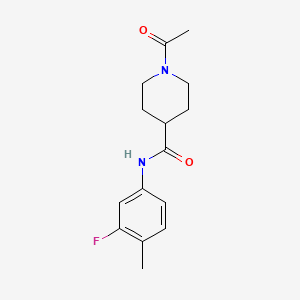
4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine, also known as DMTFM, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. DMTFM is a synthetic compound that is commonly used in the field of organic chemistry and biochemistry.
作用机制
The mechanism of action of 4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine involves its interaction with biological molecules such as proteins and nucleic acids. This compound has a unique structure that allows it to bind to specific sites on these molecules, leading to changes in their conformation and function. This interaction can be detected through the fluorescence emitted by this compound.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with cell viability or proliferation. However, its interaction with biological molecules can lead to changes in their function, which can have downstream effects on cellular processes.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine in lab experiments is its high sensitivity and specificity for the detection of biological molecules. It is also easy to use and can be detected using standard fluorescence microscopy techniques. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
未来方向
There are several future directions for the use of 4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound for the detection of specific biological molecules. Another direction is the use of this compound as a photoaffinity label for the identification of protein-protein interactions. Additionally, this compound can be used as a ligand for the study of G protein-coupled receptors and other membrane proteins.
合成方法
The synthesis of 4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine involves the reaction of 2,6-dimethoxybenzoyl chloride with 2-(trifluoromethyl)morpholine in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization.
科学研究应用
4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. This compound has also been used as a photoaffinity label for the identification of protein-protein interactions. In addition, this compound has been used as a ligand for the study of G protein-coupled receptors.
属性
IUPAC Name |
(2,6-dimethoxyphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-20-9-4-3-5-10(21-2)12(9)13(19)18-6-7-22-11(8-18)14(15,16)17/h3-5,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFISXHAVSGPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)
![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5343706.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343715.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5343726.png)
![N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5343732.png)
![3-(5-{[3-(2-ethoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5343737.png)
![6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5343750.png)

![[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(3-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5343757.png)
![N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5343773.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343786.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5343787.png)
![8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5343793.png)